molecular formula C28H27N7O B2360566 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021123-07-8

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

カタログ番号 B2360566
CAS番号: 1021123-07-8
分子量: 477.572
InChIキー: BEURIEYSKBYFBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .


Molecular Structure Analysis

The compound has been characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra . The IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .


Chemical Reactions Analysis

The compound is likely to be involved in acetylcholinesterase inhibitory activities . The exact chemical reactions involving this compound are not specified in the available literature.


Physical And Chemical Properties Analysis

The compound has a yield of 57% and a melting point of 162–165 °C . The aromatic carbons in the benzene ring were observed as six peaks within the range δ 117.8–138.1 ppm .

科学的研究の応用

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) , which could be beneficial in the treatment of Alzheimer’s disease (AD). AChEIs are designed to increase the level of acetylcholine in the brain, which can help alleviate symptoms of memory impairment and cognitive decline associated with AD .

Selective AChE Inhibition

Among the derivatives of this compound, some have shown to be selective AChE inhibitors, meaning they target AChE more than butyrylcholinesterase (BuChE). This selectivity could lead to fewer side effects and more effective treatment options for neurodegenerative diseases .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with AChE and BuChE enzymes. These studies help in predicting the efficacy of the compound as an inhibitor and in designing drugs with better binding properties .

Kinetic Study of Inhibition

Kinetic studies have been conducted to analyze how this compound inhibits AChE. Understanding the mechanism of inhibition can provide insights into how to improve the compound’s effectiveness and selectivity .

Drug Development for Cognitive Enhancement

The compound’s role in modulating acetylcholine makes it a candidate for developing drugs aimed at enhancing cognitive functions. This could have applications not only in AD but also in other conditions where cognitive enhancement is desired .

Potential Beyond Alzheimer’s Treatment

While the primary focus has been on Alzheimer’s treatment, the compound’s mechanism of action suggests it could have broader applications in treating other diseases that involve cholinergic neurotransmitters .

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in cholinergic neurotransmission, and its inhibition can enhance cognition functions .

Mode of Action

The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound was found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of ACh, the compound increases the level of this neurotransmitter, enhancing the transmission of signals in the brain . This can lead to improved cognition and memory, which is particularly beneficial in conditions like Alzheimer’s disease .

Result of Action

The result of the compound’s action is an increase in the level of ACh in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function and memory . Therefore, this compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available from the search results, factors such as pH, temperature, and the presence of other substances can affect the activity of the compound

特性

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O/c36-28(23-11-10-21-6-4-5-7-22(21)18-23)29-12-13-35-27-25(19-32-35)26(30-20-31-27)34-16-14-33(15-17-34)24-8-2-1-3-9-24/h1-11,18-20H,12-17H2,(H,29,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEURIEYSKBYFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。